![molecular formula C15H19ClO2S B2399139 [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287281-88-1](/img/structure/B2399139.png)
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Propylphenyl)-1-bicyclo[111]pentanyl]methanesulfonyl chloride is a compound that features a bicyclo[111]pentane core, which is known for its unique three-dimensional structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride typically begins with the preparation of the bicyclo[1.1.1]pentane core. One common method involves the reaction of alkyl iodides with [1.1.1]propellane under light-enabled conditions . This reaction is scalable and can produce the desired bicyclo[1.1.1]pentane derivatives in high purity without the need for catalysts or additives.
Industrial Production Methods
For industrial-scale production, the light-enabled synthesis method is advantageous due to its scalability and efficiency. The reaction can be performed in flow reactors, allowing for the production of large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The bicyclo[1.1.1]pentane core can be functionalized through oxidation or reduction reactions, although these are less common due to the stability of the core structure.
Common Reagents and Conditions
Oxidation/Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride can be used for oxidation or reduction reactions, respectively.
Major Products
The major products of these reactions include various sulfonamide and sulfonate ester derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with enhanced stability and reactivity .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a bioisostere for para-substituted benzene rings. This makes it valuable in drug design, where it can improve the pharmacokinetic properties of drug candidates .
Industry
In the industrial sector, the compound is used in the development of new materials with unique mechanical and chemical properties. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Mecanismo De Acción
The mechanism of action of [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable covalent bonds. This can alter the function of the target molecules, making the compound useful in various biochemical applications .
Comparación Con Compuestos Similares
Similar Compounds
- [3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- [3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Uniqueness
Compared to similar compounds, [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride offers unique properties due to the propyl group, which can influence its reactivity and interaction with other molecules. This makes it particularly valuable in applications where specific molecular interactions are required .
Propiedades
IUPAC Name |
[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO2S/c1-2-3-12-4-6-13(7-5-12)15-8-14(9-15,10-15)11-19(16,17)18/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCAAYDHDPLQJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C23CC(C2)(C3)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
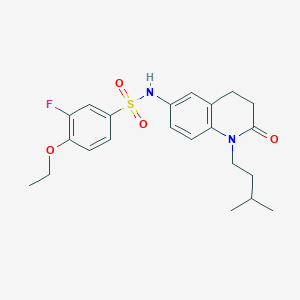
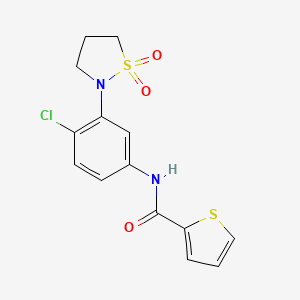
![N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2399059.png)
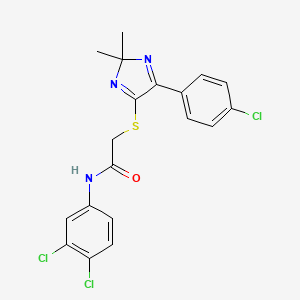
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2399061.png)
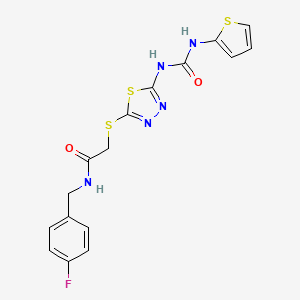
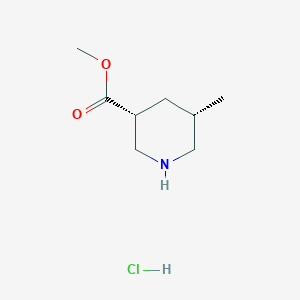
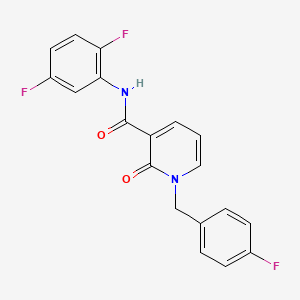
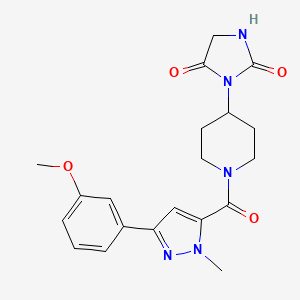
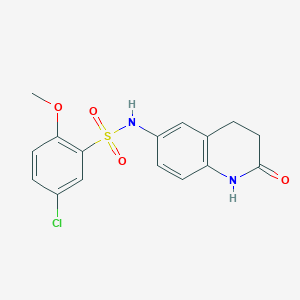
![1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea](/img/structure/B2399075.png)
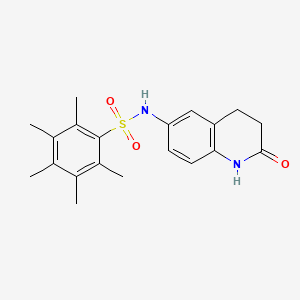
![Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2399078.png)
![6-(2-Methylimidazol-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2399079.png)
